Beta-Amyloid (1-34), mouse, rat

Alzheimer's Disease Proteoform Profiling Amyloid Solubility

Beta-Amyloid (1-34), mouse, rat, is a synthetically produced, 34-amino acid peptide corresponding to the N-terminal fragment of the murine and rat Amyloid-β (Aβ) protein. It is a key intermediate in the recently discovered amyloidolytic pathway, where the β-secretase enzyme (BACE1) further cleaves longer, aggregation-prone Aβ peptides like Aβ1-40 and Aβ1-42 into this shorter, soluble, and non-toxic form.

Molecular Formula
Molecular Weight 3691.1
Cat. No. B1578784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-34), mouse, rat
Molecular Weight3691.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-34), mouse, rat: A Species-Specific Research Peptide for Alzheimer’s and Amyloid Clearance Studies


Beta-Amyloid (1-34), mouse, rat, is a synthetically produced, 34-amino acid peptide corresponding to the N-terminal fragment of the murine and rat Amyloid-β (Aβ) protein [1]. It is a key intermediate in the recently discovered amyloidolytic pathway, where the β-secretase enzyme (BACE1) further cleaves longer, aggregation-prone Aβ peptides like Aβ1-40 and Aβ1-42 into this shorter, soluble, and non-toxic form [2][3]. Crucially, the rodent Aβ sequence differs from the human sequence by three amino acid substitutions (Arg5Gly, Tyr10Phe, His13Arg), which significantly alter its aggregation kinetics and neurotoxicity profile compared to human isoforms [1], making it an essential reagent for translational research using mouse and rat models.

Why Generic Amyloid-Beta Peptides Cannot Substitute for Rodent-Specific Aβ(1-34)


Generic substitution within the Aβ peptide family fails due to profound functional divergence rooted in both peptide length and species-specific sequence. The C-terminal truncation that produces the 1-34 fragment generates a soluble, non-aggregating, and non-toxic entity, which is functionally opposite to the hydrophobic, aggregation-prone, and neurotoxic full-length Aβ1-40 and Aβ1-42 peptides [1][2]. Furthermore, the three amino acid differences between the rodent and human Aβ sequences confer distinct biophysical properties; mouse and rat Aβ peptides have a different rank order of assembly rate and neurotoxicity compared to human Aβ [3]. Using a human-sequence peptide to model amyloid clearance or toxicity in a rodent system introduces a non-physiological variable, whereas rodent-specific Aβ(1-34) is the authentic product of the conserved BACE1 amyloidolytic pathway in these organisms [4].

Quantitative Evidence for the Differentiation of Beta-Amyloid (1-34), mouse, rat from Analogs


Differential Compartmentalization of Aβ1-34 in Brain Aggregates Compared to Canonical Aβ Peptides

In human Alzheimer's disease brains, the Aβ1-34 proteoform shows a striking preference for soluble aggregates, whereas canonical Aβ1-40 and Aβ1-42 peptides do not. This differential localization is critical for researchers studying the most toxic, soluble amyloid pools [1].

Alzheimer's Disease Proteoform Profiling Amyloid Solubility

Aβ(1-34) as a Non-Toxic, Non-Aggregating Degradation Product Distinct from Aβ40/42

Unlike the neurotoxic, aggregation-prone Aβ40 and Aβ42 peptides, Aβ34 (the 1-34 fragment) is defined by its non-toxic and non-aggregating nature, a functional consequence of its generation via BACE1's amyloidolytic cleavage [1]. This distinct biophysical profile is essential for studies focused on amyloid clearance pathways.

Amyloid Clearance BACE1 Activity Toxicity Assays

Superior Sensitivity of CSF Aβ(1-34) as a Pharmacodynamic Biomarker for BACE1 Inhibition

The cerebrospinal fluid (CSF) level of Aβ1-34 is a more sensitive pharmacodynamic marker for BACE1 inhibition than the standard markers Aβ1-40 and Aβ1-42. A ratio-based metric with Aβ5-40 provides a clearer drug effect signal [1].

Biomarker Discovery Pharmacodynamics CNS Drug Development

Rodent vs. Human Aβ Sequence Divergence Alters Aggregation Kinetics and Neurotoxicity

The mouse/rat Aβ sequence differs from the human sequence by three amino acids, which leads to quantifiably different assembly rates and neurotoxicity. Using the correct rodent sequence is therefore mandatory for studies in rodent models [1].

Species-Specific Modeling Protein Aggregation Neurotoxicity Assay

The Solubility Advantage of C-Terminally Truncated Aβ(1-34) over Canonical Peptides

C-terminal truncation of Aβ at position 34 is a key determinant of solubility and contrast with other truncations. Unlike N-terminally truncated peptides (like Aβ4-x), C-terminally truncated peptides like Aβ(1-34) generate soluble fragments primed for brain clearance, not aggregation-prone species [1].

Amyloid Biochemistry Protein Solubility Clearance Mechanisms

Optimal Scientific Procurement Scenarios for Beta-Amyloid (1-34), mouse, rat


Developing Sensitive Pharmacodynamic Assays for BACE1 Inhibitors in Rodent Models

When developing novel β-secretase inhibitors, the CSF Aβ5-40/Aβ1-34 ratio serves as a first-line pharmacodynamic marker. Procuring mouse/rat Aβ(1-34) is essential for creating calibration standards and quality control materials for mass spectrometry-based assays in preclinical rodent studies, as this metric is more sensitive to BACE1 modulation than changes in Aβ1-40 or Aβ1-42 [1].

Investigating the Amyloidolytic Clearance Pathway in Wild-Type and Transgenic Mice

To study the physiological, non-disease amyloidolytic pathway, researchers require the peptide representing its non-toxic endpoint. Using rodent Aβ(1-34) as a substrate or standard allows for the specific measurement of BACE1's secondary cleavage activity, or for generating antibodies like ab338 that distinguish this clearance product from pathologic, full-length Aβ peptides [2][3].

Isolating and Characterizing Toxic Soluble Aβ Aggregates

Since Aβ1-34 is highly enriched in the soluble, putatively more toxic, aggregates from brain tissue, synthetic rodent Aβ(1-34) is the correct peptide for quantitative spiking experiments. It enables robust identification and absolute quantification of this key proteoform in soluble aggregate fractions isolated from transgenic mouse models like 3xTg, where it is naturally found [4][5].

Conducting Species-Authentic Studies of Aβ Aggregation and Neuroinflammation

In experiments where cultured rodent neurons or glia are treated with Aβ peptides, using the species-matched mouse/rat Aβ(1-34) is critical to avoid confounding results from interspecies sequence differences. The three amino acid substitutions render rodent Aβ significantly less neurotoxic than human Aβ, but still capable of inducing physiological responses relevant to the rodent model's natural biology [6].

Quote Request

Request a Quote for Beta-Amyloid (1-34), mouse, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.